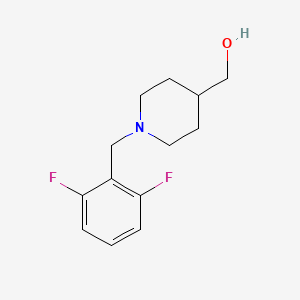

(1-(2,6-ジフルオロベンジル)ピペリジン-4-イル)メタノール

説明

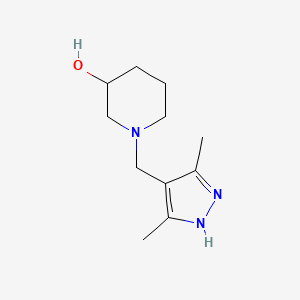

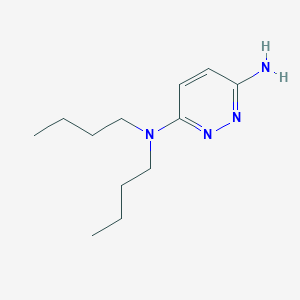

Molecular Structure Analysis

The molecular structure of “(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule also contains a methanol group and a 2,6-difluorobenzyl group.科学的研究の応用

医薬品設計

ピペリジン誘導体は、薬剤設計のための最も重要な合成フラグメントの1つです . ピペリジン誘導体は、製薬業界で重要な役割を果たしており、20種類以上の医薬品クラスに存在しています .

アルカロイド合成

ピペリジン誘導体は、アルカロイドにも見られます . アルカロイドとは、主に塩基性窒素原子を含む天然に存在する化学化合物のグループです。アルカロイドは、幅広い薬理学的活性を持ち、医学だけでなく科学研究にも使用されています。

置換ピペリジンの合成

ピペリジン誘導体は、様々な置換ピペリジンの形成につながる分子内および分子間反応に使用されます . これらの反応は、生物学的に活性なピペリジンの合成に不可欠です .

スピロピペリジンの合成

スピロピペリジンとは、ピペリジン環ともう1つの環が1つの炭素で融合した化学化合物の1種です . スピロピペリジンは、幅広い生物学的活性を示すことが分かっており、創薬および開発に使用されています .

縮合ピペリジンの合成

縮合ピペリジンは、様々な医薬品の合成に使用される別の種類のピペリジン誘導体です . 縮合ピペリジンは、ピペリジン誘導体を含む一連の化学反応によって合成されます .

ピペリジノンの合成

ピペリジノンとは、カルボニル基を含むピペリジン誘導体の一種です . ピペリジノンは、様々な医薬品の合成に使用され、幅広い生物学的活性を示すことが分かってきました .

潜在的な薬剤の生物学的評価

ピペリジン誘導体は、潜在的な薬剤の発見および生物学的評価に使用されています . ピペリジン誘導体は、創薬の初期段階で、潜在的な薬剤候補を特定するために使用されることが多いです .

多成分反応

ピペリジン誘導体は、多成分反応に使用されています . 多成分反応とは、3つ以上の反応物が反応して生成物を形成する反応であり、通常、反応物の1つ以上がピペリジン誘導体です .

将来の方向性

The future directions for research on “(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol” and similar piperidine derivatives include further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in animal models of diseases . This could potentially yield important leads for the development of new drugs .

作用機序

Target of Action

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological activities .

Biochemical Pathways

Piperidine derivatives, in general, can affect a variety of biochemical pathways depending on their specific structure and targets .

Result of Action

Piperidine derivatives can have a wide range of effects depending on their specific structure and targets .

生化学分析

Biochemical Properties

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity .

Cellular Effects

The effects of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in cell signaling. Additionally, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate access. This compound also influences gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy .

Dosage Effects in Animal Models

The effects of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies .

Metabolic Pathways

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s overall efficacy and toxicity .

Transport and Distribution

The transport and distribution of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its biological activity .

Subcellular Localization

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanol is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to particular organelles, such as the mitochondria or the endoplasmic reticulum .

特性

IUPAC Name |

[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRXSFVYIXDVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CC2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

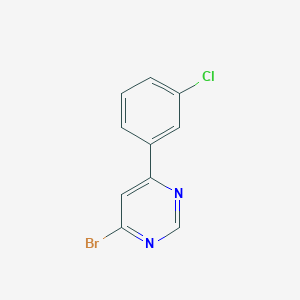

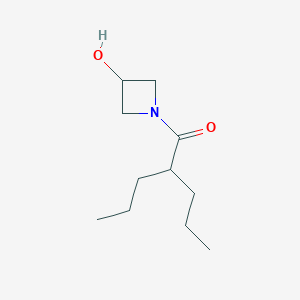

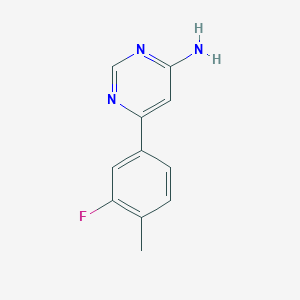

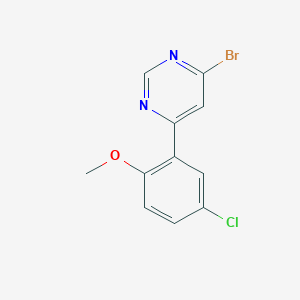

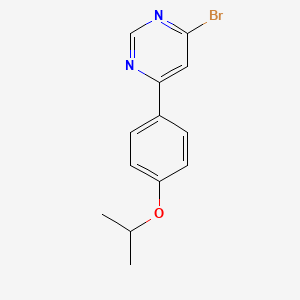

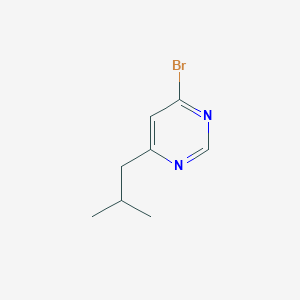

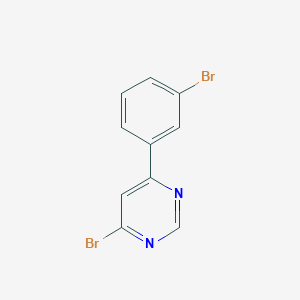

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)

![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)

![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475513.png)

amine](/img/structure/B1475514.png)

amine](/img/structure/B1475516.png)